1-Amino-1-(3-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(3-methoxyphenyl)acetone is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group and a methoxyphenyl group attached to an acetone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-(3-methoxyphenyl)acetone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-amino-1-(3-methoxyphenyl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-1-(4-methoxyphenyl)acetone
- 1-Amino-1-(2-methoxyphenyl)acetone
- 1-Amino-1-(3-hydroxyphenyl)acetone
Comparison: 1-Amino-1-(3-methoxyphenyl)acetone is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-amino-1-(3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,11H2,1-2H3 |
InChI Key |
KIZYUNZDHYGLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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